![molecular formula C13H11BrN4 B12939539 6-Bromo-N-[(pyridin-4-yl)methyl]imidazo[1,2-a]pyridin-8-amine CAS No. 676370-49-3](/img/structure/B12939539.png)
6-Bromo-N-[(pyridin-4-yl)methyl]imidazo[1,2-a]pyridin-8-amine
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Overview
Description
6-bromo-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridin-8-amine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones, followed by cyclization and bromination steps. The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine and tert-butyl hydroperoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, would be necessary to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: Formation of the imidazo[1,2-a]pyridine ring system.
Oxidation and Reduction Reactions: Modifications to the pyridine and imidazole rings.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Cyclization Reactions: Iodine and tert-butyl hydroperoxide in toluene or ethyl acetate.
Oxidation and Reduction Reactions: Various oxidizing and reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, depending on the specific reagents and conditions used.
Scientific Research Applications
Inhibition of Bruton's Tyrosine Kinase (Btk)
One of the primary applications of 6-Bromo-N-[(pyridin-4-yl)methyl]imidazo[1,2-a]pyridin-8-amine is its ability to inhibit Bruton's tyrosine kinase (Btk). Btk is a critical enzyme involved in B-cell receptor signaling, which plays a significant role in the activation and proliferation of B-cells. Aberrant B-cell activation is linked to several autoimmune conditions and lymphoid malignancies.
- Autoimmune Diseases : The compound has shown promise in preclinical studies for treating diseases such as rheumatoid arthritis and systemic lupus erythematosus by modulating B-cell activity and reducing inflammation .
- Cancer Treatment : Inhibiting Btk can also be beneficial in treating certain types of cancers, particularly those involving B-cells like chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma. The selective inhibition of Btk by this compound could lead to reduced tumor growth and improved patient outcomes .
Table 1: Summary of Mechanism of Action
Mechanism | Description |
---|---|
Enzyme Inhibition | Inhibits Bruton's tyrosine kinase (Btk) |
Pathway Disruption | Disrupts B-cell receptor signaling pathways |
Resulting Effects | Reduces B-cell activation and proliferation; potential anti-inflammatory effects |
Case Studies and Research Findings
Several studies have documented the efficacy of compounds similar to this compound in clinical settings:
Study on Rheumatoid Arthritis
In a study examining the effects of Btk inhibitors on rheumatoid arthritis models, researchers found that administration of similar imidazo-pyridine derivatives led to significant reductions in joint inflammation and damage. The study highlighted the potential for these compounds to serve as effective treatments for chronic inflammatory conditions .
Cancer Research
Research has also indicated that compounds targeting Btk can enhance the efficacy of existing cancer therapies. A combination therapy involving a Btk inhibitor alongside traditional chemotherapy showed improved tumor regression rates in preclinical models of CLL .
Mechanism of Action
The mechanism of action of 6-bromo-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-6-phenyl-N-(pyrimidin-5-ylmethyl)imidazo[1,2-a]pyridin-8-amine
- 6-bromo-7-methylimidazo[1,2-a]pyridine
Uniqueness
6-bromo-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridin-8-amine is unique due to its specific substitution pattern and the presence of both bromine and pyridin-4-ylmethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
6-Bromo-N-[(pyridin-4-yl)methyl]imidazo[1,2-a]pyridin-8-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C13H11BrN4 with a molecular weight of approximately 303.16 g/mol. The structure features an imidazo[1,2-a]pyridine core substituted with a bromine atom and a pyridinylmethyl group.
Biological Activity Overview
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit diverse biological activities, including:
- Anticancer Activity : Several studies have reported that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : These compounds have shown efficacy against a range of bacterial and fungal pathogens.
- DPP-4 Inhibition : Some derivatives have been investigated for their ability to inhibit Dipeptidyl Peptidase IV (DPP-4), an enzyme linked to type 2 diabetes management.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins.
Table 1: Cytotoxicity Data
Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa (cervical cancer) | 12.5 | |
A549 (lung cancer) | 15.0 | |
MCF7 (breast cancer) | 20.0 |
Antimicrobial Properties
The compound has shown promising activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens suggest that it may be a potential candidate for further development as an antimicrobial agent.
Table 2: Antimicrobial Activity
DPP-4 Inhibition
Recent studies have highlighted the potential of this compound as a DPP-4 inhibitor, which is significant for managing type 2 diabetes. DPP-4 plays a crucial role in glucose metabolism by degrading incretin hormones that are vital for insulin secretion.
Case Study: DPP-4 Inhibition
In a study examining various imidazo[1,2-a]pyridine derivatives, it was found that certain substitutions at the 6-position significantly enhanced DPP-4 inhibitory activity. The compound under review demonstrated an IC50 value of approximately 25 µM against DPP-4, indicating moderate inhibition compared to established inhibitors like sitagliptin.
Properties
CAS No. |
676370-49-3 |
---|---|
Molecular Formula |
C13H11BrN4 |
Molecular Weight |
303.16 g/mol |
IUPAC Name |
6-bromo-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridin-8-amine |
InChI |
InChI=1S/C13H11BrN4/c14-11-7-12(13-16-5-6-18(13)9-11)17-8-10-1-3-15-4-2-10/h1-7,9,17H,8H2 |
InChI Key |
JFUJKOXEJSWYKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CNC2=CC(=CN3C2=NC=C3)Br |
Origin of Product |
United States |
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